molecular formula C8H5F3NNaO2 B8097393 Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate

Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B8097393
M. Wt: 227.12 g/mol
InChI Key: YQUQPFRMRUETPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloro-3-(trifluoromethyl)pyridine with sodium acetate under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate may be used under controlled conditions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: In chemistry, Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced biological activity and stability.

Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism by which Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Uniqueness: Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is unique due to its specific combination of a trifluoromethyl group and a sodium salt, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

sodium;2-[3-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUQPFRMRUETPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)[O-])C(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.